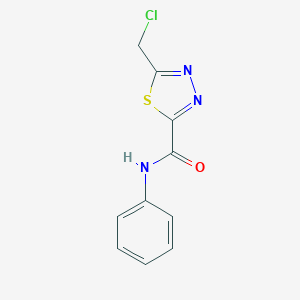

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Übersicht

Beschreibung

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid with aniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been studied for its potential as an antimicrobial , antifungal , and anticancer agent . Its mechanism of action includes enzyme inhibition and DNA interaction, which are critical in the treatment of various diseases. For instance:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate interactions and catalytic activities.

- DNA Interaction : It has the ability to intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Recent studies have shown that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant growth inhibition against cancer cell lines. For example, a related thiadiazole derivative demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL .

Agricultural Chemistry

Synthesis of Agrochemicals

5-(Chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide serves as a precursor in the synthesis of various agrochemicals. Its structural properties allow it to be modified into herbicides and pesticides. The unique combination of functional groups in this compound enhances its potential effectiveness as an agrochemical agent.

Material Science

Development of New Materials

The compound's structural characteristics contribute to its utility in developing new materials with specific electronic or optical properties. The unique thiadiazole ring structure allows for the exploration of applications in organic electronics and photonics.

Comparative Analysis of Related Compounds

To better understand the distinct properties and applications of this compound compared to structurally similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Chloromethyl group, phenyl ring | Antimicrobial, anticancer | Medicinal chemistry, agrochemicals |

| 5-(bromomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | Bromomethyl group | Antifungal activity | Potential agrochemical |

| 1,3,4-Thiadiazole derivatives | Various substitutions | Antidiabetic, anti-inflammatory | Broad pharmacological uses |

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Anticancer Activity : A study reported that a derivative showed significant inhibitory effects on MCF-7 cells through cell cycle arrest at the G2/M phase . This underscores the potential for developing targeted cancer therapies based on this scaffold.

- Anticonvulsant Properties : Research indicates that certain thiadiazole derivatives exhibit anticonvulsant activity in animal models. For instance, compounds were found to provide substantial protection against seizures induced by pentylenetetrazole .

- Green Chemistry Applications : The compound's derivatives have been explored in green catalytic processes for converting biomass into valuable chemicals. This aligns with current trends towards sustainable chemistry practices.

Wirkmechanismus

The mechanism of action of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid

- N-phenyl-1,3,4-thiadiazole-2-carboxamide

- 5-(chloromethyl)-N-phenyl-1,3,4-oxadiazole-2-carboxamide

Uniqueness

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of both the chloromethyl and phenyl groups, which confer specific reactivity and biological activity. The combination of these functional groups within the thiadiazole ring structure enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Biologische Aktivität

5-(Chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its significant biological properties. The presence of both chloromethyl and phenyl groups enhances its reactivity and biological activity. The unique structural characteristics make it a versatile candidate for medicinal chemistry applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer research.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties.

- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity through apoptosis induction .

- Anticonvulsant Effects : Some derivatives have shown promising results in anticonvulsant screening tests, suggesting potential applications in treating epilepsy .

Comparative Analysis with Related Compounds

A comparative study of this compound with similar compounds reveals its unique properties:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer (MCF-7) | 0.28 |

| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Apoptosis Inducer | 0.794 |

| 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid | Structure | Moderate Antimicrobial | N/A |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : Research indicates that the compound induces apoptosis in cancer cells via the caspase pathway. In vivo studies confirmed its targeting ability in tumor-bearing mice models .

- Antimicrobial Efficacy : The compound has been evaluated for its antimicrobial properties against various pathogens. Results indicate promising efficacy against both Gram-positive and Gram-negative bacteria.

- Anticonvulsant Activity : In studies involving animal models, certain derivatives demonstrated significant anticonvulsant effects without notable toxicity. For example, specific derivatives showed protective effects at doses as low as 30 mg/kg .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNYKYFTSIBGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423652 | |

| Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113940-13-9 | |

| Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.